molecular formula C13H16N2O4 B6226014 tert-butyl 2-(6-amino-2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetate CAS No. 2770557-83-8

tert-butyl 2-(6-amino-2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetate

Cat. No.: B6226014
CAS No.: 2770557-83-8
M. Wt: 264.3
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 2-(6-amino-2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetate is a complex organic compound that features a benzoxazole ring system Benzoxazole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(6-amino-2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetate typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific temperature controls, and protective groups to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-(6-amino-2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions, such as temperature, solvent, and pH, are carefully optimized to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzoxazole compounds .

Scientific Research Applications

tert-Butyl 2-(6-amino-2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetate has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It serves as a probe for studying biological processes involving benzoxazole derivatives.

    Medicine: It has potential therapeutic applications due to its biological activity.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 2-(6-amino-2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetate involves its interaction with specific molecular targets. The benzoxazole ring system can interact with enzymes and receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and π-π stacking .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzoxazole derivatives such as:

Uniqueness

What sets tert-butyl 2-(6-amino-2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetate apart is its tert-butyl ester group, which can influence its solubility, stability, and reactivity. This unique structural feature makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

2770557-83-8

Molecular Formula

C13H16N2O4

Molecular Weight

264.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.